1,18-Octadecanediol
Overview
Description
1,18-Octadecanediol, also known as octadecane-1,18-diol, is an organic compound with the molecular formula C18H38O2. It is a long-chain diol, characterized by having two hydroxyl groups (-OH) at the terminal positions of an 18-carbon alkane chain. This compound is typically a solid at room temperature and is almost insoluble in water but soluble in organic solvents such as alcohols and ethers .
Mechanism of Action
1,18-Octadecanediol, also known as octadecane-1,18-diol, is an organic compound with the molecular formula C18H38O2 . This compound has a variety of applications in the chemical industry
Target of Action
It’s known that this compound can be used in the synthesis of various chemicals, such as polyamides and polyester resins , suggesting that it may interact with specific molecular targets involved in these processes.
Mode of Action
It’s known that the compound can act as a solvent and stabilizing additive in the preparation of dyes, catalysts, and lubricants
Biochemical Pathways
Given its use in the synthesis of various chemicals
Result of Action
As a chemical used in various industrial applications , its effects would likely depend on the specific context in which it’s used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility in water is low at room temperature, but it can dissolve in organic solvents such as alcohols and ethers . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, it should be stored in a dry, room-temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known to be used as a solvent and stabilizing additive in the preparation of dyes, catalysts, and lubricants . It can also be used in the synthesis of various chemicals, such as polyamides and polyester resins, as well as lubricating oils and surfactants .
Molecular Mechanism
It is known that it can be produced by the reaction of 1,18-octadecanedioic acid with appropriate reducing agents, such as hydrogen and platinum catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
1,18-Octadecanediol can be synthesized through various methods. One common synthetic route involves the reduction of 1,18-octadecanedioic acid. This reduction can be achieved using hydrogen gas in the presence of a platinum catalyst. The reaction conditions typically involve high pressure and temperature to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,18-octadecanedioic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in large reactors where the acid is exposed to hydrogen gas under controlled conditions, resulting in the formation of the diol .
Chemical Reactions Analysis
Types of Reactions
1,18-Octadecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as platinum (Pt) or palladium (Pd).
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: 1,18-Octadecanedioic acid.
Reduction: Octadecane.
Substitution: 1,18-Dichlorooctadecane.
Scientific Research Applications
1,18-Octadecanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and as a stabilizer in various formulations .
Comparison with Similar Compounds
Similar Compounds
1,16-Hexadecanediol: Similar structure but with a 16-carbon chain.
1,20-Eicosanediol: Similar structure but with a 20-carbon chain.
1,12-Dodecanediol: Similar structure but with a 12-carbon chain
Uniqueness
1,18-Octadecanediol is unique due to its specific chain length and the positioning of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other diols may not be able to fulfill .
Properties
IUPAC Name |
octadecane-1,18-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFSCNUZAYHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334385 | |
Record name | 1,18-Octadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3155-43-9 | |
Record name | 1,18-Octadecanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,18-Octadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,18-OCTADECANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST454BM3B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural organization of 1,18-Octadecanediol and how does this relate to its potential applications?
A: this compound molecules possess an intriguing structural arrangement. They exhibit an all-trans conformation along their carbon chain []. This linearity drives the formation of a layered structure, reminiscent of smectic C liquid crystals, where the molecules align with a specific inclination angle relative to the layer plane []. Interestingly, this angle remains consistent within each layer, but the direction alternates in consecutive layers []. This unique arrangement, similar to its even-numbered homologues, hints at potential applications in areas like liquid crystals and self-assembling materials.
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